Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
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Description
Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C13H14N4O5S and its molecular weight is 338.34. The purity is usually 95%.
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Scientific Research Applications
Anti-Doping Control in Recombinant Erythropoietin (rHuEPO) Detection
Background: Anti-doping control for rHuEPO relies on isoelectric focusing of ultra-filtered urine and double blotting of this hormone. This method allows differentiation between natural and recombinant erythropoietin (EPO) by analyzing the isoelectric pattern.
Research Findings:Application: Developing specific antibodies recognizing asialo-erythropoietin molecules:
- The presence of specific isoforms in the asialo pattern would confirm the presence of recombinant hormone .
Analytical and Bioanalytical Sciences
Background: The field of analytical and bioanalytical sciences encompasses fundamental discoveries, inventions, and applications.
Research Contributions:Climate Change Adaptation Solutions
Background: Science, technology, and innovation play a critical role in addressing climate change adaptation challenges.
Research Focus:properties
IUPAC Name |
ethyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-2-21-8(18)6-23-13-16-10(14)9(12(20)17-13)15-11(19)7-4-3-5-22-7/h3-5H,2,6H2,1H3,(H,15,19)(H3,14,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMRAGPFMDMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate |
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